Aripiprazole N1-Oxide Aripiprazole N1-Oxide
Brand Name: Vulcanchem
CAS No.: 573691-09-5
VCID: VC0194377
InChI: InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-]
Molecular Formula: C23H27Cl2N3O3
Molecular Weight: 464.4 g/mol

Aripiprazole N1-Oxide

CAS No.: 573691-09-5

VCID: VC0194377

Molecular Formula: C23H27Cl2N3O3

Molecular Weight: 464.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Aripiprazole N1-Oxide - 573691-09-5

Description

Aripiprazole N1-Oxide is a metabolite of Aripiprazole, an atypical antipsychotic . It is also known by other names, including Aripiprazole N-Oxide, Aripiprazole-d8N1-Oxide, and 4-(2,3-Dichlorophenyl)-1-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl)piperazine 1-oxide . The molecular formula of Aripiprazole N1-Oxide is C23H27Cl2N3O3, and its molecular weight is 464.4 g/mol .

This compound has several identifiers, including a PubChem CID of 10288582 and a CAS number of 573691-09-5 . It is also identified by its InChI key, ZNYNDJDSFMRJPS-UHFFFAOYSA-N, and SMILES notation, C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] . Aripiprazole N1-oxide is formed from aripiprazole by the cytochrome .

Aripiprazole N1-Oxide is available as a solid with a melting point of 172°C and a purity greater than 90% via HPLC . It is used as a reference standard and an analytical reagent . Another similar chemical compound is Aripiprazole, which is the parent drug of Aripiprazole N1-Oxide .

CAS No. 573691-09-5
Product Name Aripiprazole N1-Oxide
Molecular Formula C23H27Cl2N3O3
Molecular Weight 464.4 g/mol
IUPAC Name 7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Standard InChIKey ZNYNDJDSFMRJPS-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-]
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-]
Appearance Solid powder
Purity > 95%
Synonyms Aripiprazole USP RC F
PubChem Compound 10288582
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator